molecular formula C20H20N2O8S2 B607650 (1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione CAS No. 83912-90-7

(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione

Cat. No.: B607650
CAS No.: 83912-90-7
M. Wt: 480.5 g/mol
InChI Key: VZUFPCHAVLFFAY-GGLVFAGASA-N
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Description

Gliovirin is a natural product belonging to the class of fungal secondary metabolites known as epipolythiodiketopiperazines. It is produced by the fungus Trichoderma virens and is known for its potent antifungal properties. The compound features a unique chemical structure that includes a highly functionalized cis-1,2-oxazine ring fused to a tetrahydronaphthalene core .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gliovirin involves a copper-catalyzed asymmetric oxime propargylation, which enables the formation of the tetrahydro-1,2-oxazine core. This is followed by a diastereoselective copper-catalyzed cyclization of an N-hydroxyamino ester. The oxidative elaboration to the fully functionalized bicycle is achieved through a series of mild transformations .

Industrial Production Methods: Industrial production of gliovirin typically involves the fermentation of Trichoderma virens strains under controlled conditions. The fermentation medium is composed of various nutrients, including ammonium nitrate, magnesium sulfate, potassium dihydrogen phosphate, dipotassium hydrogen phosphate, and iron-ethylenediaminetetraacetic acid. The pH is adjusted to 6.1, and the medium is inoculated with conidia of Trichoderma virens. After incubation, the cultures are centrifuged, and the compound is extracted and purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Gliovirin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Oxidative transformations are often carried out using mild oxidizing agents to achieve the desired functionalization.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can be facilitated by nucleophilic or electrophilic reagents, depending on the target functional group.

Major Products: The major products formed from these reactions include various functionalized derivatives of gliovirin, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

Gliovirin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Gliovirin is unique among epipolythiodiketopiperazines due to its highly functionalized cis-1,2-oxazine ring. Similar compounds include gliotoxin, pretrichodermamides A and E, and peniciadametizine B. These compounds share structural similarities but differ in their specific functional groups and biological activities. Gliovirin’s distinct structure and potent antifungal properties set it apart from these related compounds .

Properties

IUPAC Name

(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26)/t9-,11+,12-,15-,16+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUFPCHAVLFFAY-GGLVFAGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@@H]2[C@@H]3C(=O)N4[C@@](C[C@@]56[C@@H](O5)C=C[C@H]([C@@H]6O4)O)(C(=O)N3)SS2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83912-90-7
Record name Gliovirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083912907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLIOVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T311L5925
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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